molecular formula C10H16N2O6S2 B8442465 n,n'-Diacetyl-d-cystine

n,n'-Diacetyl-d-cystine

Cat. No.: B8442465
M. Wt: 324.4 g/mol
InChI Key: YTPQSLLEROSACP-HTQZYQBOSA-N
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Description

Molecular Pathways of Endothelial Nitric Oxide Synthase Activation

Endothelial nitric oxide synthase (eNOS) plays a pivotal role in vascular homeostasis by generating nitric oxide (NO), a critical mediator of vasodilation and angiogenesis. N,N'-Diacetyl-d-cystine influences eNOS activity through redox-sensitive pathways, leveraging its thiol-modifying properties. Studies demonstrate that the compound enhances NO bioavailability by stabilizing eNOS interactions with regulatory proteins such as dynamin-2. Dynamin-2, a GTPase, directly binds to eNOS, facilitating its localization to membrane microdomains and augmenting enzymatic activity. This interaction is calcium-dependent, as evidenced by enhanced eNOS-dynamin-2 coprecipitation under calcium ionophore stimulation.

Furthermore, this compound counteracts the inhibitory effects of nitric oxide synthase trafficking inducer (NOSTRIN), which sequesters eNOS and attenuates NO production. By modulating NOSTRIN’s SH3 domain interactions with TNF receptor-associated factor 6 (TRAF6), the compound restores NFκB and AKT signaling pathways, thereby promoting endothelial cell proliferation and capillary tube formation. These effects are independent of direct eNOS enzymatic activity, highlighting a broader regulatory role in endothelial transcriptome regulation.

Table 1: Key Proteins Interacting with this compound in eNOS Regulation

Protein Interaction Mechanism Functional Outcome
Dynamin-2 Binds eNOS, enhances membrane localization Increased NO production
NOSTRIN Competes for TRAF6 binding, inhibits NFκB Restored endothelial proliferation
TRAF6 SH3 domain binding, suppressed phosphorylation Enhanced AKT signaling

Modulation of T-Cell Subsets and Cytokine Profiles

This compound exerts immunomodulatory effects by altering T-cell differentiation and cytokine secretion. In rodent models, the compound suppresses delayed-type hypersensitivity reactions by shifting CD4+ T-cell polarization toward regulatory T-cells (Tregs) and away from pro-inflammatory Th1 and Th17 subsets. This shift correlates with reduced interferon-gamma (IFN-γ) and interleukin-17 (IL-17) levels, alongside elevated interleukin-10 (IL-10) production. The acetylated cystine backbone facilitates glutathione synthesis, creating a reducing microenvironment that dampens NFκB activation and promotes FoxP3 expression in Tregs.

Additionally, the compound inhibits antigen-presenting cell (APC) maturation by downregulating co-stimulatory molecules like CD80/CD86. This impairment in APC function reduces naive T-cell activation, further skewing the immune response toward tolerance. Such dual modulation of innate and adaptive immunity positions this compound as a candidate for autoimmune disease therapy.

Disulfide Bridge-Dependent Receptor Interactions

The disulfide bridge in this compound is critical for its interaction with redox-sensitive receptors, particularly those involved in immune and vascular signaling. The bridge’s electrophilic sulfur atoms form transient covalent bonds with cysteine residues in receptor tyrosine kinases (RTKs) and toll-like receptors (TLRs), altering their conformational states and downstream signaling. For example, in endothelial cells, the compound disrupts vascular endothelial growth factor receptor-2 (VEGFR2) dimerization by targeting disulfide-linked extracellular domains, thereby attenuating VEGF-induced angiogenesis.

Table 2: Redox-Sensitive Receptors Modulated by this compound

Receptor Interaction Site Functional Consequence
VEGFR2 Extracellular disulfide bonds Inhibited angiogenesis
TLR4 Cysteine-rich leucine repeats Suppressed NFκB activation
PD-1 Membrane-proximal cysteines Enhanced T-cell exhaustion

Moreover, the disulfide bridge enables the compound to act as a reactive oxygen species (ROS) scavenger, protecting thiol groups in proteins like thioredoxin and glutathione peroxidase from oxidative inactivation. This antioxidant activity synergizes with its receptor-targeting effects to maintain vascular integrity under inflammatory conditions.

Properties

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-2-acetamido-3-[[(2S)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m1/s1

InChI Key

YTPQSLLEROSACP-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n'-Diacetyl-d-cystine typically involves the acetylation of cystine. One common method includes the reaction of cystine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the cystine molecule .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where cystine is reacted with acetic anhydride and a base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Bis-N-acetyl D-cystine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds to form thiol groups .

Scientific Research Applications

Immunomodulatory Effects

N,N'-Diacetyl-d-cystine exhibits significant immunomodulatory properties. Research indicates that it can influence immune responses by modulating cytokine production and T-cell activation. In experimental models, it has been shown to affect contact sensitivity and delayed-type hypersensitivity reactions, suggesting a broader role in immune regulation .

Case Study: Liver Failure in Mice

A study investigated the effects of this compound on D-galactosamine/lipopolysaccharide-induced immunological liver failure in mice. Results demonstrated that the compound could mitigate liver damage by modulating immune responses, highlighting its potential as a therapeutic agent for liver-related diseases .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Its ability to scavenge reactive oxygen species makes it a candidate for therapeutic applications in oxidative stress-related conditions.

Case Study: Atherosclerosis

In preclinical studies, this compound has been tested for its effects on atherosclerosis. The results suggest that it may reduce oxidative stress and inflammation associated with this condition, indicating its potential as an adjunct therapy for cardiovascular diseases .

Thrombolytic Potential

Recent research has explored the use of this compound as a thrombolytic agent. In vitro studies demonstrated that it could effectively lyse arterial thrombi composed primarily of platelets and von Willebrand Factor, outperforming traditional thrombolytics like tissue plasminogen activator (tPA) in certain contexts .

Case Study: Arterial Thrombi

In experiments designed to simulate acute arterial occlusions, perfusion with this compound resulted in significant reductions in thrombus size within minutes, showcasing its rapid action compared to existing therapies .

Stability and Analytical Methods

The stability of this compound in various formulations is crucial for its application in clinical settings. Recent studies have developed reliable analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify this compound in cell culture media, ensuring its effective use in research applications .

Comparison with Related Compounds

To better understand the unique properties of this compound, it's beneficial to compare it with related compounds:

Compound NameStructure SimilarityUnique Features
N-AcetylcysteineSingle acetyl groupKnown for mucolytic properties
CystamineNo acetyl groupsContains a primary amine group
L-CystineNo acetyl groupsNaturally occurring amino acid dimer
N,N'-Diacetyl-L-cystineDisulfide dimerImmunomodulatory effects

This compound's dual acetylation enhances its solubility and bioavailability compared to other similar compounds, making it a subject of interest in pharmacological research .

Mechanism of Action

The mechanism of action of n,n'-Diacetyl-d-cystine involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. It also plays a role in replenishing glutathione levels, a critical antioxidant in the body. The molecular targets include enzymes involved in redox reactions and signaling pathways that regulate cellular responses to oxidative stress .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2R,2'R)-3,3'-Disulfanediylbis(2-acetamidopropanoic acid)
  • CAS No.: 5545-17-5
  • Molecular Formula : C₁₀H₁₆N₂O₆S₂
  • Molecular Weight : 324.37 g/mol
  • Structure : A disulfide dimer formed by the oxidation of N-acetyl-L-cysteine (NAC), featuring two acetylated cysteine residues linked via a disulfide bond (S–S) .

Key Properties and Applications: N,N'-Diacetyl-L-cystine (DiNAC) is a redox-active compound with potent immunomodulatory effects. It enhances or suppresses contact sensitivity (CS) and delayed-type hypersensitivity (DTH) reactions in rodents, depending on the immune context (e.g., TH1 vs. TH2 responses) .

Comparison with Similar Compounds

N-Acetyl-L-cysteine (NAC)

  • CAS No.: 616-91-1
  • Molecular Formula: C₅H₉NO₃S
  • Key Differences :
    • Activity : NAC is a thiol-containing antioxidant and precursor to glutathione. DiNAC, its oxidized form, lacks free thiol groups but exhibits 100–1000× greater potency in modulating immune responses .
    • Mechanism : NAC acts via direct scavenging of reactive oxygen species (ROS), while DiNAC modulates immune cell activity (e.g., CD8⁺ T-cell infiltration) through redox signaling .
    • Stability : NAC is prone to oxidation, whereas DiNAC’s disulfide structure confers greater stability in physiological environments .

N,N'-Diacetyl-1,4-phenylenediamine

  • CAS No.: 140-50-1
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Key Differences: Structure: Aromatic diacetylated amine lacking the disulfide bond and cysteine backbone of DiNAC.

N,N'-Diacetyl-L-cystine Dimethyl Ester

  • CAS No.: 32381-28-5
  • Molecular Formula : C₁₂H₂₀N₂O₆S₂
  • Key Differences: Functional Groups: Methyl ester derivatives of DiNAC, enhancing lipophilicity and bioavailability.

S-Nitroso-N-acetylcysteine (SNAC)

  • CAS No.: 56577-02-7
  • Molecular Formula : C₅H₈N₂O₄S
  • Key Differences: Activity: SNAC donates nitric oxide (NO), aiding vasodilation and antimicrobial activity, whereas DiNAC’s disulfide bond mediates redox signaling . Applications: SNAC is studied for cardiovascular and metabolic disorders, contrasting with DiNAC’s focus on immune modulation .

Comparative Data Table

Compound CAS No. Molecular Formula Key Functional Groups Biological Activity Applications
N,N'-Diacetyl-L-cystine 5545-17-5 C₁₀H₁₆N₂O₆S₂ Disulfide, acetyl Immunomodulation (TH1/TH2) Preclinical immune studies
N-Acetyl-L-cysteine (NAC) 616-91-1 C₅H₉NO₃S Thiol, acetyl Antioxidant, mucolytic COPD treatment, detoxification
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 C₁₀H₁₂N₂O₂ Aromatic diamine None reported Polymer synthesis
DiNAC Dimethyl Ester 32381-28-5 C₁₂H₂₀N₂O₆S₂ Methyl ester, disulfide Reference material Pharmaceutical quality control
S-Nitroso-N-acetylcysteine 56577-02-7 C₅H₈N₂O₄S Nitroso, thiol NO donor, vasodilation Cardiovascular research

Research Findings and Mechanistic Insights

  • DiNAC vs. NAC: DiNAC’s disulfide bond is critical for its immunomodulatory activity. Co-administration with glutathione-depleting agents (e.g., buthionine sulfoximine) amplifies its effects, confirming redox-dependent mechanisms .
  • Structural Specificity : The stereochemistry of the disulfide bond (L-configuration) is essential for activity; synthetic analogs with D-configuration or broken disulfide bonds show reduced potency .
  • Therapeutic Potential: DiNAC’s dual role in enhancing or suppressing immune responses positions it as a candidate for autoimmune diseases or vaccine adjuvants, depending on the pathological context .

Q & A

What experimental approaches are recommended for characterizing the chiral purity of N,N'-Diacetyl-D-cystine in synthetic batches?

Basic Research Focus
To ensure enantiomeric purity, researchers should employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Confirmation via polarimetry ([α]D measurements) and comparative NMR analysis with known enantiomeric standards is critical .

How can crystallization conditions be optimized to obtain stable polymorphs of this compound?

Advanced Research Focus
Use solvent-mediated polymorph screening with solvents like ethanol, acetonitrile, or water at controlled cooling rates (0.1–1.0°C/min). Monitor nucleation via in-situ Raman spectroscopy and validate polymorph stability using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Reference lattice energy calculations (e.g., via Mercury software) to predict dominant forms .

What methodologies resolve contradictions in reported solubility profiles of this compound across solvents?

Advanced Research Focus
Discrepancies often arise from inconsistent temperature control or impurity levels. Implement standardized shake-flask solubility assays with HPLC quantification. Use saturated solutions equilibrated for 24–48 hours at 25°C ± 0.1°C. Cross-validate with computational models (e.g., COSMO-RS) to account for solvent polarity and hydrogen-bonding effects .

What safety protocols are essential for handling this compound in in vitro biological studies?

Basic Research Focus
Follow OSHA and GHS guidelines: use fume hoods for powder handling, wear nitrile gloves, and employ closed-system transfers to avoid aerosol formation. For acute toxicity studies, pre-test metabolite stability in simulated biological fluids (e.g., pH 7.4 PBS) to assess degradation pathways .

How should researchers design experiments to investigate the compound’s stability under oxidative stress?

Advanced Research Focus
Expose this compound to H2O2 (0.1–5.0 mM) in phosphate buffer (pH 7.4) at 37°C. Monitor degradation kinetics via LC-MS/MS and identify oxidation byproducts (e.g., disulfide bridges or sulfonic acid derivatives). Use radical scavengers (e.g., ascorbic acid) as controls to isolate reaction mechanisms .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Basic Research Focus
Standardize acetylation reaction conditions: maintain anhydrous acetic acid in a nitrogen atmosphere, and use real-time FTIR to track amine-to-amide conversion. Post-synthesis, implement rigorous QC with tandem MS and <sup>13</sup>C NMR to detect residual acetyl donors or unreacted intermediates .

How can researchers validate the compound’s hypothesized immunomodulatory mechanisms in cellular models?

Advanced Research Focus
Use THP-1 macrophages or primary dendritic cells. Pre-treat cells with this compound (1–100 µM) and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Combine with siRNA knockdown of NF-κB or Nrf2 pathways to confirm target engagement. Include cysteine prodrug controls (e.g., N-acetylcysteine) to benchmark activity .

What analytical techniques differentiate this compound from its L-enantiomer in pharmacokinetic studies?

Advanced Research Focus
Chiral stationary phase LC-MS (e.g., vancomycin-based columns) with MRM transitions for stereospecific fragments. Validate with synthetic deuterated analogs and compare plasma protein binding using ultrafiltration-HPLC. Reference circular dichroism (CD) spectra for absolute configuration confirmation .

How should contradictory data on the compound’s redox activity be addressed in mechanistic studies?

Advanced Research Focus
Reconcile discrepancies by testing under controlled O2 levels (e.g., anaerobic chambers) and using redox-sensitive fluorescent probes (e.g., roGFP). Perform cyclic voltammetry to measure standard reduction potentials and correlate with cellular glutathione levels. Publish raw cyclic voltammograms and HPLC chromatograms for transparency .

What computational tools predict the bioavailability of this compound in preclinical models?

Advanced Research Focus
Use QSPR models (e.g., SwissADME) to estimate logP, solubility, and permeability. Validate with in situ intestinal perfusion assays in rodents and compare with in vitro Caco-2 monolayer data. Incorporate molecular dynamics simulations to assess membrane interaction dynamics .

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